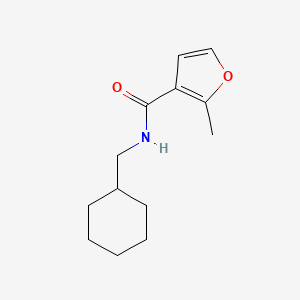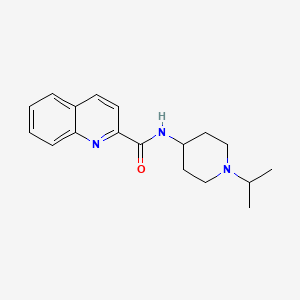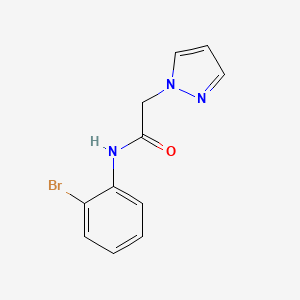
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide, also known as BPAA, is a chemical compound that has been widely studied for its potential use in scientific research. BPAA is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide for lab experiments is its high purity and high yield synthesis method. This makes it a reliable compound for scientific research. Additionally, N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on N-(2-bromophenyl)-2-pyrazol-1-ylacetamide. One area of research is in the development of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide as a chemotherapeutic agent. Further studies are needed to determine the efficacy of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide in vivo and to optimize its dosing and delivery. Additionally, further studies are needed to determine the mechanism of action of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide and to identify its molecular targets. Finally, studies are needed to determine the safety and toxicity of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide involves the reaction of 2-bromobenzoyl chloride with 2-pyrazoline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(2-bromophenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJMMDWUMSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


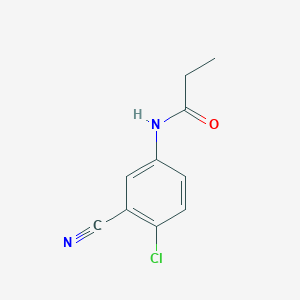


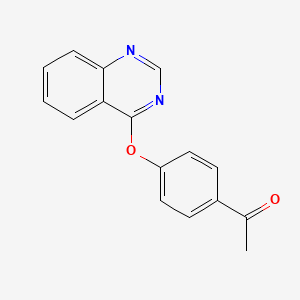

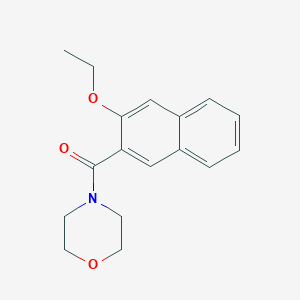
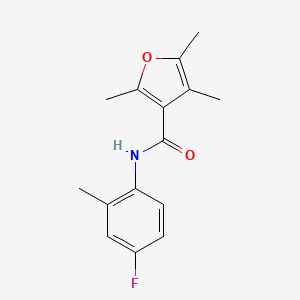
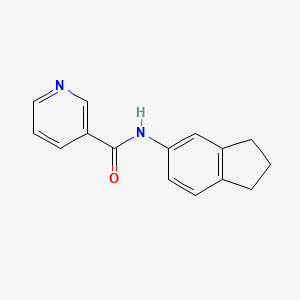
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
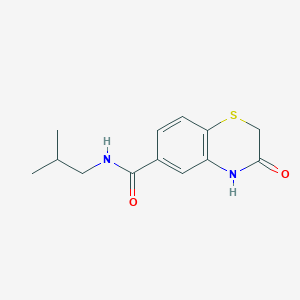
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
